molecular formula C15H15F3N2O B13746003 (2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol CAS No. 1217698-58-2

(2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol

Cat. No.: B13746003
CAS No.: 1217698-58-2
M. Wt: 296.29 g/mol
InChI Key: BEQRJQXQJKJRSE-BJOHPYRUSA-N
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Description

(2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol is a synthetic organic compound that features a complex structure with multiple fluorine substitutions. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol typically involves multi-step organic reactions. The process might start with the preparation of the 2,4-difluorophenyl and 5-fluoropyrimidinyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of functional groups to alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol can be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicine, compounds with similar structures are often investigated for their pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol can be compared with other fluorinated organic compounds, such as:
    • 3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)propan-1-ol
    • 3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)butan-2-ol

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and substitution pattern, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.

Properties

CAS No.

1217698-58-2

Molecular Formula

C15H15F3N2O

Molecular Weight

296.29 g/mol

IUPAC Name

(2S,3R)-3-(2,4-difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol

InChI

InChI=1S/C15H15F3N2O/c1-3-15(21,11-5-4-10(16)6-12(11)17)9(2)14-13(18)7-19-8-20-14/h4-9,21H,3H2,1-2H3/t9-,15+/m0/s1

InChI Key

BEQRJQXQJKJRSE-BJOHPYRUSA-N

Isomeric SMILES

CC[C@](C1=C(C=C(C=C1)F)F)([C@@H](C)C2=NC=NC=C2F)O

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)F)(C(C)C2=NC=NC=C2F)O

Origin of Product

United States

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